N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN4O2S/c1-14(18(2,16)17)5-8-6-15(7-8)10-12-3-9(11)4-13-10/h3-4,8H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQBHMRMYMHJSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=C(C=N2)Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide typically involves multiple steps:
Formation of the Bromopyrimidine Intermediate: The initial step involves the bromination of pyrimidine to form 5-bromopyrimidine.
Azetidine Ring Formation: The next step involves the formation of the azetidine ring.
Methanesulfonamide Introduction: Finally, the azetidine intermediate is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the methanesulfonamide group.
Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the azetidine ring and methanesulfonamide group.
Hydrolysis: Products include the corresponding sulfonic acid and amine derivatives.
Scientific Research Applications
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and its biological activity.
Material Science: It is studied for its potential use in the development of novel materials with specific properties.
Chemical Biology: The compound is used as a tool to study biological processes and pathways.
Mechanism of Action
The mechanism of action of N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleic acids or proteins, while the azetidine ring and methanesulfonamide group can modulate the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the compound’s properties, a comparative analysis with analogs is presented below. Key structural similarities and differences, along with similarity percentages (calculated via cheminformatics tools), are highlighted.
Structural Analogues and Similarity Data
| CAS Number | Similarity (%) | Key Structural Features | Differences from Target Compound |
|---|---|---|---|
| 866084-31-3 | 57.41 | Pyrimidine core, aryloxy group, methylbenzamide substituent | Lacks azetidine; includes a benzamide moiety |
| 199327-61-2 | 58.59 | Bromopyrimidine, substituted amine linker | Uses piperidine instead of azetidine; no sulfonamide |
| 16064-19-0 | 58.27 | Sulfonamide group, halogenated aromatic system | Pyridine core instead of pyrimidine; no azetidine |
| 286371-64-0 | 57.14 | Pyrimidine core, methylene-linked substituent | Substituted with a morpholine ring; no bromine |
| 1557267-42-1 | 56.95 | Brominated heterocycle, sulfonamide | Thiophene core replaces pyrimidine; larger ring system |
Data derived from structural similarity analysis .
Key Observations
Core Heterocycle Modifications: The pyrimidine core is conserved in CAS 866084-31-3 and 286371-64-0, but substitutions (e.g., benzamide vs. sulfonamide) alter solubility and target affinity .
Azetidine vs.
Sulfonamide Functionalization: The N-methylmethanesulfonamide group distinguishes the target from analogs like CAS 199327-61-2, which lack sulfonamide groups. Sulfonamides are known to improve metabolic stability and solubility in aqueous environments .
Halogen Substituents :
- The 5-bromo substituent on pyrimidine is absent in CAS 286371-64-0, which may reduce halogen-bonding interactions critical for target engagement.
Research Findings and Implications
- Synthetic Accessibility : The azetidine ring poses synthetic challenges due to ring strain, requiring optimized coupling conditions (e.g., palladium catalysis) as seen in related compounds .
- Pharmacokinetic Predictions: The bromine atom and sulfonamide group may enhance lipophilicity (LogP ~2.5–3.0) compared to non-halogenated analogs, influencing blood-brain barrier permeability .
Biological Activity
N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide is a synthetic compound with potential biological activity that has garnered interest in pharmacological research. It is characterized by its unique molecular structure, which includes a bromopyrimidine moiety and an azetidine ring, contributing to its biological properties.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2549014-79-9 |
| Molecular Formula | CHBrNOS |
| Molecular Weight | 335.22 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the bromopyrimidine and azetidine structures suggests potential inhibitory effects on certain kinases or phosphodiesterases, which are critical in cancer and inflammatory responses.
Anticancer Activity
Recent studies have shown that compounds with similar structural features exhibit significant anticancer properties. For example, research indicates that brominated pyrimidines can interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells.
A notable study reported the efficacy of related compounds in inhibiting tumor growth in xenograft models, highlighting the potential of this compound as a candidate for further development in oncology.
Antimicrobial Properties
In addition to its anticancer potential, preliminary assays have indicated that this compound may possess antimicrobial activity against various bacterial strains. The sulfonamide group is known for its role in inhibiting bacterial folic acid synthesis, which could explain the observed antimicrobial effects.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the anticancer effects of this compound.
- Method : In vitro assays were conducted using human cancer cell lines (e.g., MCF-7 breast cancer cells).
- Results : The compound exhibited a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.
- : Suggests potential for development as an anticancer agent.
-
Study on Antimicrobial Activity :
- Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Method : Disc diffusion method was utilized.
- Results : Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.
- : Indicates possible application in treating bacterial infections.
Q & A
Q. What are the optimal synthetic routes for N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the azetidine ring via nucleophilic substitution between 5-bromo-2-aminopyrimidine and an epoxide-derived intermediate (e.g., 3-(bromomethyl)azetidine) under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Sulfonamide coupling using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the N-methylmethanesulfonamide group .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., methanol/water) to achieve >95% purity .
Q. How is this compound characterized for structural confirmation and purity?
- Nuclear Magnetic Resonance (NMR) : and NMR verify the azetidine ring (δ ~3.5–4.5 ppm for CH₂-N) and sulfonamide group (δ ~3.1 ppm for SO₂-CH₃) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>98%) .
- Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak at m/z 387.1 (M+H⁺) .
Q. What are the key physicochemical properties relevant to experimental design?
- Solubility : Poor aqueous solubility (≤0.1 mg/mL in PBS); requires DMSO or ethanol for in vitro assays .
- LogP : Predicted ~2.1 (via computational tools like MarvinSketch), indicating moderate lipophilicity .
- Stability : Stable at −20°C for >6 months; degrades in acidic conditions (pH <3) .
Advanced Research Questions
Q. What biological targets or pathways are associated with this compound?
- Kinase Inhibition : The bromopyrimidine moiety may target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) via halogen bonding .
- Allosteric Modulation : Structural analogs (e.g., LY2389575) act as negative allosteric modulators (NAMs) of mGlu receptors, suggesting potential CNS applications .
- DNA Interaction : The sulfonamide group may intercalate or bind minor grooves, as seen in related pyrimidine derivatives .
Q. How can structure-activity relationship (SAR) studies optimize this compound?
- Bromine Substitution : Replacing bromine with fluorine (as in ) alters electron density, enhancing kinase selectivity but reducing solubility .
- Azetidine Modifications : Introducing methyl or benzyl groups to the azetidine ring (e.g., ) improves metabolic stability .
- Sulfonamide Tuning : Replacing N-methyl with bulkier groups (e.g., cyclopropyl) may reduce off-target binding .
Q. What methodologies resolve contradictions in biological activity data?
- Dose-Response Discrepancies : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to distinguish direct target engagement from cytotoxicity .
- Solvent Artifacts : Compare DMSO-solubilized vs. nanoparticle-formulated compound to assess false positives in in vitro screens .
Q. How can computational tools guide experimental design?
- Molecular Docking : Use AutoDock Vina to predict binding poses in kinase targets (e.g., PDB ID 5MS) .
- MD Simulations : GROMACS simulations (50 ns) assess stability of the azetidine ring in aqueous environments .
- ADMET Prediction : SwissADME forecasts moderate blood-brain barrier penetration (BBB score: 0.45) .
Methodological Considerations
- In Vivo Models : Use xenograft mice (e.g., HCT-116 colon cancer) with oral dosing (10–50 mg/kg) to evaluate pharmacokinetics .
- Formulation Challenges : Develop PEGylated liposomes to enhance bioavailability .
- Toxicity Screening : Conduct Ames test (TA98 strain) and hERG channel inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
